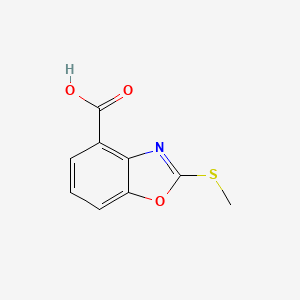
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid typically involves the iodination and chlorination of quinoline derivatives. One common method includes the reaction of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid with iodine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, preventing bacterial replication and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Norfloxacin (1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
Uniqueness
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific halogen substitutions, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and iodine atoms in the quinoline ring enhances its potential as a versatile intermediate for synthesizing various bioactive compounds .
Eigenschaften
Molekularformel |
C10H5ClINO3 |
|---|---|
Molekulargewicht |
349.51 g/mol |
IUPAC-Name |
5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5ClINO3/c11-5-1-4(12)2-6-9(5)8(14)3-7(13-6)10(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
FFDVBVZGPZTVDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-2-(1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8633647.png)

![(R)-8-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8633660.png)



![4-Chloro-2-(pyridin-3-yl)-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8633683.png)







